molecular formula C13H19N3O3S B6428469 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide CAS No. 2034355-67-2

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide

Cat. No. B6428469
CAS RN: 2034355-67-2
M. Wt: 297.38 g/mol
InChI Key: WIRRVPMMODHENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide (N-FEPBS) is a novel, organic, sulfur-containing compound with potential applications in organic synthesis and medicinal chemistry. N-FEPBS is synthesized through a multi-step reaction starting from furan-3-yl-1H-pyrazol-1-yl ethyl sulfonate and ending with the desired sulfonamide. In the pharmaceutical industry, N-FEPBS is being studied for its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to cells in vitro and in vivo, and should therefore be handled with caution.

Future Directions

For the research of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide include further studies of its mechanism of action, its potential use in the treatment of various diseases, and its potential toxicity. In addition, further studies should be conducted to determine the optimal dosage and formulation of this compound for various applications. Finally, further studies should be conducted to determine the potential applications of this compound in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide is a multi-step reaction. The first step is to synthesize furan-3-yl-1H-pyrazol-1-yl ethyl sulfonate from furan-3-yl-1H-pyrazol-1-yl ethyl sulfonamide and sulfuric acid. The second step is to convert the furan-3-yl-1H-pyrazol-1-yl ethyl sulfonate to this compound by reaction with sodium hypochlorite in aqueous solution. The reaction is carried out at room temperature and is complete in approximately one hour.

Scientific Research Applications

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide has been studied for its potential use in the treatment of various diseases. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been studied for its potential use in the treatment of cancer. It has been shown to have anti-cancer activity in vitro and in vivo models. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-2-3-8-20(17,18)15-5-6-16-10-13(9-14-16)12-4-7-19-11-12/h4,7,9-11,15H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRRVPMMODHENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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